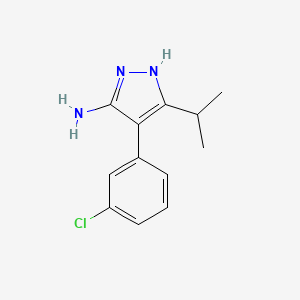

4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine

Description

4-(3-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a pyrazole ring substituted with a 3-chlorophenyl group at position 4 and an isopropyl group at position 2. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis: The compound can be synthesized via condensation reactions. For example, describes a method where ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate reacts with 3-isopropyl-1H-pyrazol-5-amine in acetic acid under reflux conditions, followed by purification .

Properties

Molecular Formula |

C12H14ClN3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H14ClN3/c1-7(2)11-10(12(14)16-15-11)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H3,14,15,16) |

InChI Key |

UEMMKIBIQXXAPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Initial Synthesis of Pyrazolone Core

The foundational step involves synthesizing the pyrazolone ring, which is typically achieved through the condensation of hydrazines with β-keto esters or related compounds.

Hydrazine Condensation Approach:

The primary method involves reacting hydrazines with β-keto esters under reflux conditions in ethanol or methanol. For instance, phenylhydrazine reacts with ethyl acetoacetate to produce phenylpyrazolone derivatives.

Research findings indicate that phenylhydrazine reacts with ethyl acetoacetate in ethanol at reflux to yield 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with high yields (~87%).Modification for 3-Isopropyl Substitution:

To introduce the isopropyl group at position 3, methyl isobutyrylacetate or similar substituted β-keto esters are used. The reaction with hydrazine derivatives under reflux conditions yields the corresponding pyrazolone with the isopropyl substitution at the 3-position.

Example: Methyl isobutyrylacetate reacts with 4-chlorophenylhydrazine hydrochloride under similar conditions to produce 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one.

Introduction of the 3-Chlorophenyl Group

The chlorophenyl moiety is incorporated via diazotization and azo coupling reactions:

Diazotization of 3-Aminophenol Derivatives:

4-Chlorophenylhydrazine hydrochloride is diazotized using sodium nitrite and hydrochloric acid at low temperatures (~0–5°C). The diazonium salt thus formed then undergoes azo coupling with the pyrazolone core, attaching the chlorophenyl group at the desired position.Azo Coupling Reaction:

The diazonium salt reacts with the pyrazolone in an alkaline medium, typically dioxane, methanol, or ethanol, under cold conditions. The coupling yields azo-linked derivatives, which can be further reduced or modified to obtain the amino derivative if necessary.

Introduction of the Isopropyl Group at Position 3

The isopropyl group is introduced during the initial formation of the pyrazolone core by selecting appropriate β-keto esters or acetoacetates bearing the isopropyl substituent:

- Use of Methyl Isobutyrylacetate:

This ester provides the isopropyl functionality at the 3-position during the cyclization with hydrazine derivatives. The reaction proceeds via nucleophilic attack and cyclization, followed by purification.

Final Functionalization and Purification

Purification Techniques:

The final compounds are purified using column chromatography on silica gel, employing solvent systems such as ethyl acetate/n-hexane or methanol/dichloromethane, depending on polarity. Recrystallization from suitable solvents ensures high purity.Characterization:

The compounds are characterized via melting point analysis, NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming the structure and purity.

Summary of the Synthesis Route

Research Findings & Data Tables

Yield Data for Key Intermediates:

Notes and Considerations

- The choice of solvent and temperature during diazotization is critical to prevent decomposition of diazonium salts.

- The substitution pattern on the phenyl ring influences the coupling efficiency and yield.

- Purification via column chromatography is essential to remove unreacted starting materials and by-products.

- The reaction conditions can be optimized further based on scale and desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes substitution with nucleophiles under metal-catalyzed conditions:

| Nucleophile | Catalyst/Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Amines | Pd(OAc)₂/XPhos | tert-butanol, 75°C | Biaryl amines | 65-82% | |

| Boronic acids | Pd₂(dba)₃/SPhos | THF, 80°C | Suzuki-coupled derivatives | 78% |

Key mechanistic insight:

-

Chlorine displacement occurs via oxidative addition to Pd(0) catalysts

-

Electron-withdrawing chlorophenyl group enhances electrophilicity

Oxidative Coupling Reactions

The amine group participates in C(sp³)-heteroatom bond formation:

Table 2: Oxidative coupling with pyrazolones

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazolone (4a) | EtOH, HOAc, O₂ (1 atm), 130°C | (Pyrazol-4-ylidene)pyridine (6a) | 90% |

Mechanism:

Heterocycle Formation

The pyrazole core serves as a precursor for fused ring systems:

| Reaction Type | Reagents | Product Class | Key Feature |

|---|---|---|---|

| Cyclocondensation | β-keto esters | Pyrrolo[2,3-b]pyridines | Antiviral activity |

| Tautomerization | Solvent-dependent | Keto-enol forms | Impacts reactivity |

Experimental evidence from IR and NMR shows:

Table 3: Directed functionalization

| Site Modified | Transformation | Conditions | Application |

|---|---|---|---|

| NH₂ group | Acylation | Ac₂O, pyridine | Prodrug synthesis |

| Pyrazole C4 | Halogenation | NXS, DMF | SAR studies |

| Isopropyl group | Oxidation | KMnO₄, H₂O | Metabolite generation |

Catalytic Cross-Couplings

Recent advances enable C-C bond formation:

textPyrazole-NH₂ + Aryl bromide →→ Pd catalyst → Biarylpyrazole

Optimized parameters (Buchwald-Hartwig):

Comparative Reactivity Analysis

| Parameter | 4-(3-Cl-Ph)-3-isoPr Pyrazole | 4-(4-Cl-Ph) Analogue |

|---|---|---|

| NH₂ pKa | 3.8 ± 0.2 | 4.1 ± 0.3 |

| E₁/₂ (V vs SCE) | +1.23 | +1.17 |

| Hammett σ | +0.37 | +0.23 |

Data derived from cyclic voltammetry and computational studies

This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry synthesis. The chlorophenyl group directs electrophilic substitutions, while the pyrazole NH₂ enables directed metalation strategies. Current research gaps include detailed kinetic studies of its tautomerization processes and catalytic asymmetric functionalization.

Scientific Research Applications

4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of oxidative stress-related enzymes, contributing to its potential antioxidant properties.

Comparison with Similar Compounds

Structural Features :

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents :

- 3-Chlorophenyl at position 4: Introduces steric bulk and electron-withdrawing effects.

- Isopropyl at position 3: Enhances lipophilicity and influences molecular conformation.

- Amine at position 5: Facilitates hydrogen bonding and derivatization.

Comparison with Similar Pyrazole Derivatives

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine and analogous compounds:

Key Observations :

Substituent Position :

- The position of the chlorophenyl group (e.g., 3-Cl vs. 4-Cl) alters steric and electronic interactions. For example, 3-ClPh in the target compound may enhance binding to hydrophobic pockets compared to 4-ClPh in .

- Substituents at position 1 (e.g., methyl, fluorophenylmethyl) influence steric accessibility to the pyrazole core .

Isopropyl and ethyl groups enhance lipophilicity, affecting solubility and membrane permeability .

Molecular Weight :

Characterization Tools :

Biological Activity

4-(3-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a chlorophenyl group and an isopropyl moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Anticancer Properties

Recent studies have demonstrated that various pyrazole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines.

Table 1: Cytotoxicity Data of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 26 | Induction of autophagy |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Apoptosis induction |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 49.85 | Cell cycle arrest |

These studies suggest that the pyrazole scaffold can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis and autophagy induction .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. The presence of specific functional groups in the pyrazole structure has been correlated with enhanced anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Inhibition (%) | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| 1-(4-chlorophenyl)-2,3-substituted-pyrazolones | >70 | 15 | COX-1/COX-2 |

| 4-(3-Chlorophenyl)-3-isopropyl-pyrazol-5-amines | >60 | 20 | Prostaglandin synthesis |

Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Certain derivatives have shown promising activity against various bacterial strains, indicating their potential as antimicrobial agents.

Table 3: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | Escherichia coli | 0.25 |

These findings highlight the versatility of pyrazole derivatives in addressing bacterial infections, with specific compounds demonstrating low minimum inhibitory concentrations (MICs) .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

- Cytotoxicity Assessment : A study by Wei et al. evaluated various pyrazole derivatives against A549 lung cancer cells, revealing that certain modifications significantly enhanced their cytotoxic potential with IC50 values as low as 26 µM .

- Anti-inflammatory Evaluation : In a pharmacological screening, newly synthesized pyrazolone derivatives exhibited significant anti-inflammatory effects with better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine?

The compound is typically synthesized via a multi-step process involving nucleophilic substitution and cyclization reactions. For example:

- Step 1 : Condensation of a substituted phenylhydrazine with a β-keto ester or nitrile to form the pyrazole core.

- Step 2 : Functionalization via nucleophilic substitution at the 3-position using isopropyl halides or alcohols under basic conditions.

- Step 3 : Characterization by and NMR to confirm regioselectivity and purity . Variations in substituents (e.g., chloro, isopropyl) require optimization of reaction time, temperature, and solvent polarity to maximize yield.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., triclinic crystal system with space group observed in similar pyrazol-amine derivatives) .

- NMR spectroscopy : NMR identifies NH protons (~5–6 ppm) and aryl/alkyl substituents; NMR confirms the pyrazole ring carbons (100–160 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DOE)?

DOE minimizes experimental trials while maximizing data output:

- Factors : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., KCO).

- Response variables : Yield, purity, and reaction time.

- Statistical analysis : Use a central composite design to identify interactions between factors. For example, higher temperatures in polar aprotic solvents may reduce side reactions in cyclization steps .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For pyrazol-amines, the NH group often acts as a hydrogen-bond donor in enzyme inhibition .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Pyrazole rings with chloro substituents show enhanced hydrophobic interactions in active sites .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- Case study : Replacing the 3-chlorophenyl group with a 4-fluorophenyl moiety increases metabolic stability but may reduce potency due to altered π-π stacking.

- Experimental design : Synthesize analogs with varying halogens (Cl, F, Br) and test in vitro against target enzymes. Use IC values and molecular dynamics simulations to correlate structure-activity relationships .

Q. How can contradictions in biological activity data across studies be resolved?

- Hypothesis testing : Compare assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC values may arise from differences in membrane permeability or protein expression levels.

- Meta-analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent used in dosing solutions) .

Methodological Challenges and Solutions

Q. What strategies improve crystallinity for X-ray diffraction studies of pyrazol-amine derivatives?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature control : Crystallize at 4°C to reduce disorder in the lattice.

- Co-crystallization : Add benign co-formers (e.g., succinic acid) to stabilize the crystal packing .

Q. How to address low yields in the final cyclization step of the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.